molecular formula C20H18N2OS B2929265 (2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide CAS No. 304895-54-3

(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B2929265
CAS No.: 304895-54-3
M. Wt: 334.44
InChI Key: PBJQLPMFWQAJAB-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a synthetic organic compound featuring a 1,3-thiazole core linked to a (E)-3-phenylprop-2-enamide chain. This structure is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of Cys-loop receptor (CLR) superfamilies and pentameric ligand-gated ion channels (pLGICs). The 1,3-thiazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities. The specific substitution pattern of this compound, with a 4-methylbenzyl group at the 5-position of the thiazole and a cinnamamide moiety at the 2-position, is designed to modulate its interaction with biological targets. Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the CLR family . These analogs demonstrate low-micromolar IC50 values (1-3 μM) and exhibit state-dependent, non-competitive antagonism, making them valuable pharmacological tools for exploring ZAC's poorly understood physiological functions, which may include roles in the brain, pancreas, and T-cell division . Furthermore, the (E)-3-phenylprop-2-enamide (cinnamamide) group is a recognized pharmacophore capable of Michael addition reactions and interaction with various enzymatic targets. This compound is supplied exclusively for non-human research applications. It is strictly not intended for diagnostic, therapeutic, or veterinary use, or for administration to humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-15-7-9-17(10-8-15)13-18-14-21-20(24-18)22-19(23)12-11-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,22,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJQLPMFWQAJAB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a synthetic compound belonging to the thiazole derivative class. Its unique structure, featuring a thiazole ring and various substituents, suggests potential biological activities worth exploring. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Benzyl Group : A 4-methylbenzyl group enhances lipophilicity and potential receptor interactions.
  • Enamide Moiety : The prop-2-enamide structure is crucial for biological activity.

Structural Formula

 2E N 5 4 methylbenzyl 1 3 thiazol 2 yl 3 phenylprop 2 enamide\text{ 2E N 5 4 methylbenzyl 1 3 thiazol 2 yl 3 phenylprop 2 enamide}

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing physiological responses.

Therapeutic Potential

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:

  • Anticonvulsant Activity : Cinnamamide derivatives have been studied for their anticonvulsant properties, demonstrating efficacy in animal models of epilepsy .
    ModelED50 (mg/kg)Administration
    Frings Mouse Model13.21i.p.
    Maximal Electroshock Test44.46i.p.
    6-Hz Psychomotor Seizure Model71.55i.p.
  • Anticancer Activity : Thiazole derivatives are often investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Similar compounds have been linked to anti-inflammatory actions through the inhibition of pro-inflammatory cytokines.

Study on Anticonvulsant Activity

A study conducted on a related compound (S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide) showed significant anticonvulsant activity across various models of epilepsy. This compound demonstrated a favorable safety profile and was proposed for further preclinical studies .

Cytotoxicity Evaluation

In cytotoxicity evaluations involving HepG2 and H9c2 cell lines, related cinnamamide derivatives exhibited safety at concentrations up to 100 µM, indicating low toxicity and potential for therapeutic use .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Enamide Group

The α,β-unsaturated enamide moiety enables reactivity with nucleophiles. For example:

  • Hydrolysis : Under acidic or basic conditions, the enamide undergoes hydrolysis to form a carboxylic acid derivative.
    Reaction Conditions :

    • Acidic: HCl (6M), reflux for 4–6 h.

    • Basic: NaOH (2M), 80°C for 2 h.
      Product : 3-Phenylacrylic acid and 5-(4-methylbenzyl)-1,3-thiazol-2-amine.

  • Reduction : Catalytic hydrogenation reduces the α,β-unsaturated bond.
    Reaction Conditions :

    • H₂ (1 atm), 10% Pd/C, ethanol, 25°C .
      Product : N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylpropanamide .

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring participates in electrophilic substitution, particularly at the 5-position due to electron-donating effects of the 4-methylbenzyl group:

  • Nitration :
    Reaction Conditions :

    • HNO₃/H₂SO₄ (1:3), 0°C, 1 h .
      Product : 5-(4-Methylbenzyl)-2-nitro-1,3-thiazole derivative .

  • Halogenation :
    Reaction Conditions :

    • Br₂ in CHCl₃, 25°C, 30 min .
      Product : 5-Bromo-substituted thiazole .

Cycloaddition Reactions

The enamide’s conjugated double bond facilitates [4+2] cycloadditions:

  • Diels-Alder Reaction :
    Reaction Conditions :

    • With 1,3-butadiene, toluene, 100°C, 12 h .
      Product : Six-membered cyclohexene-fused thiazole .

Transition Metal-Catalyzed Couplings

The aryl and heteroaryl groups enable cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    Reaction Conditions :

    • Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O, 80°C .
      Product : Biaryl-substituted enamide .

Oxidation of the 4-Methylbenzyl Group

The benzylic methyl group oxidizes to a carboxylic acid under strong conditions:
Reaction Conditions :

  • KMnO₄, H₂O, 100°C, 6 h .
    Product : 5-(4-Carboxybenzyl)-1,3-thiazole derivative .

Thiazole Ring Functionalization

The sulfur atom in the thiazole ring reacts with oxidizing agents:
Reaction Conditions :

  • mCPBA (3 eq.), CH₂Cl₂, 0°C → 25°C .
    Product : Thiazole S-oxide .

Mechanistic Insights

  • Hydrolysis : Protonation of the enamide oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Diels-Alder : The conjugated enamide acts as a dienophile, with regioselectivity governed by electron-withdrawing effects .

Computational Predictions

DFT studies suggest the following reactivities (B3LYP/6-31G*):

  • Thiazole C-2 Position : Highest electron density (−0.32 e), favoring electrophilic attack .

  • Enamide LUMO : −1.8 eV, indicating susceptibility to nucleophilic addition .

Comparison with Similar Compounds

Structural Features

The compound belongs to the broader class of N-arylcinnamamides, which are characterized by a cinnamic acid backbone linked to substituted aromatic or heteroaromatic amines. Key structural analogs include:

Compound Name / ID Core Structure Substituents Heterocycle Type
Target Compound Cinnamamamide 4-Methylbenzyl on thiazole C5 1,3-Thiazole
Compound 8d Propanamide-sulfanyl-oxadiazole 4-Methylphenyl on oxadiazole C5 1,3,4-Oxadiazole
Compound 10 Cinnamamamide 3-Fluoro-4-(trifluoromethyl)phenyl on amide None (anilide)
Compound 20 Cinnamamamide 2,6-Dibromo-3-chloro-4-fluorophenyl on amide None (anilide)
AB4 Benzamide-sulfanyl-triazole 4-Methyl-1,3-thiazol-2-yl and triazole-sulfanyl 1,3-Thiazole/1,2,4-Triazole

Key Differences :

  • The target compound’s thiazole ring distinguishes it from oxadiazole-based analogs (e.g., 8d) and simple anilides (e.g., Compounds 10, 20).
  • Substituent positions (e.g., para-methylbenzyl vs. meta/ortho-halogenated aryl groups) influence electronic and steric properties.

Physicochemical Properties

Property Target Compound Compound 8d Compound 8h Compound 10
Molecular Weight 334.44 354.42 403.47 ~350 (estimated)
Melting Point (°C) Not reported 135–136 158–159 Not reported
Lipophilicity (LogD₇.₄) Not reported Not reported Not reported High (CF₃ groups)
  • Halogenated analogs (e.g., Compound 10) exhibit higher lipophilicity due to trifluoromethyl groups, which may enhance antimicrobial activity but reduce solubility .

Antimicrobial Activity

  • Cinnamamamide Analogs : Compound 10 [(2E)-N-[3-fluoro-4-(trifluoromethyl)phenyl] analog] showed bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin . The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, favoring membrane penetration .

Anti-Inflammatory Activity

  • N-Arylcinnamamides : Compound 20 [(2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl) analog] inhibited NF-κB activation, comparable to prednisone . Ortho/meta-halogenation appears critical for anti-inflammatory effects, whereas para-substitution (as in the target compound) may prioritize antimicrobial activity .

SAR Insights

  • Electron-Withdrawing Groups : Trifluoromethyl (Compound 10) and nitro (Compound 8h) substituents enhance antimicrobial activity but may reduce solubility .
  • Heterocycle Impact : Thiazole rings (target compound) may offer metabolic stability compared to oxadiazoles, which are prone to hydrolysis .
  • Substituent Position : Para-substituted benzyl groups (target) likely optimize steric compatibility with target enzymes, while meta/ortho positions favor anti-inflammatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.